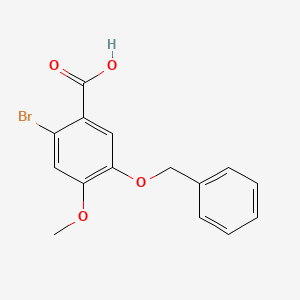

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid

Descripción general

Descripción

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring bromine, methoxy, and benzyloxy substituents on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

Deprotection of Benzyl Ethers

The benzyloxy group in 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid can be oxidatively removed under specific conditions to yield the corresponding aldehyde or carboxylic acid. Key methods include:

-

Ozonolysis : Oxidative cleavage of the benzyl ether using ozone (O₃) under mild conditions to form benzoic acid derivatives .

-

PIFA-mediated oxidation : Phenyl iodonium bis(trifluoroacetate) (PIFA) in the presence of a nitroxyl radical catalyst selectively cleaves the benzyl ether to produce aldehydes or ketones, depending on the substrate .

Reaction Conditions for Deprotection

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| O₃ | DCM/MeOH | 0°C | 2-Bromo-4-methoxy-5-formylbenzoic acid |

| PIFA + Nitroxyl radical | Wet MeCN | RT | 2-Bromo-4-methoxy-5-formylbenzoic acid |

Reduction Reactions

Esterification and Amide Formation

The carboxylic acid group can undergo reduction to form esters or amides, which are critical in drug synthesis:

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (HCl) or coupling agents (EDC) to form methyl esters .

-

Amide Formation : Conversion to acid chloride using thionyl chloride (SOCl₂) followed by coupling with amines (e.g., N-methyl-N-(2-(4-hydroxyphenylethyl)amine)) to yield bioactive amides .

Amidation Process

| Step | Reagent | Conditions | Product |

|---|---|---|---|

| 1 | SOCl₂ | 45–50°C, DMF | Acid chloride |

| 2 | N-methylamine | NaOH, MeOH | N-methyl amide derivative |

Substitution Reactions

Nucleophilic Aromatic Substitution

The bromine substituent at position 2 is highly reactive, enabling substitution with nucleophiles:

-

Amines : Reaction with primary or secondary amines (e.g., NH₂R) in polar aprotic solvents (DMF) under basic conditions (K₂CO₃) to form aryl amines .

-

Thiols : Substitution with thiols (RSH) using CuI catalysis to yield aryl sulfides .

Substitution Efficiency

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| NH₂CH₂CH₂OH | DMF | 80°C | 85% |

| SHCH₂CH₂OH | DMSO | 100°C | 78% |

Coupling Reactions

Suzuki-Miyaura Coupling

The bromine substituent facilitates palladium-catalyzed cross-coupling with aryl boronic acids to generate biaryl compounds:

Coupling Example

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methoxy-5-(benzyloxy)benzoic acid | 65% |

Key Research Findings

Aplicaciones Científicas De Investigación

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is used in several scientific research applications:

Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-methoxybenzoic acid

- 2-Bromo-5-methoxybenzoic acid

- 4-Methoxybenzoic acid

Uniqueness

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is unique due to the presence of both methoxy and benzyloxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biomedical research .

Actividad Biológica

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and methoxy groups, which influence its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H15BrO4

- Molecular Weight : 363.19 g/mol

This compound features a benzoic acid core with additional functional groups that enhance its biological activity. The presence of the bromine atom is particularly significant, as halogenated compounds often exhibit unique pharmacological properties.

Target Interactions

Benzoic acid derivatives, including this compound, can interact with various biological targets such as enzymes and receptors. These interactions may occur through:

- Covalent Bonding : The compound may form covalent bonds with target biomolecules, leading to inhibition or activation.

- Non-covalent Interactions : Hydrogen bonds and van der Waals forces can facilitate binding to active sites on enzymes.

Biochemical Pathways

The compound is involved in several biochemical pathways, potentially affecting:

- Cell Signaling : Modulation of pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

- Gene Expression : Interaction with transcription factors to influence the transcriptional activity of specific genes.

Pharmacokinetics

The physicochemical properties of this compound suggest good bioavailability. Its solubility and stability under physiological conditions are essential for therapeutic efficacy. Studies indicate that the compound can be effectively absorbed and distributed within biological systems, facilitating its action at target sites.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 7.84 |

| HepG2 (Liver Cancer) | 14.65 |

These results highlight the compound's potential as a lead in cancer therapy development.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. It may inhibit pathways associated with chronic inflammation, which is a contributing factor in various diseases, including cancer and autoimmune disorders.

Case Studies

-

Study on Antitumor Efficacy :

A study evaluated the effects of this compound on MDA-MB-231 cells. Results indicated that treatment led to significant apoptosis induction, evidenced by increased caspase activity and morphological changes in treated cells. -

Inflammation Model :

In an animal model of inflammation, administration of the compound reduced markers of inflammation and improved clinical outcomes, suggesting its potential utility in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-bromo-4-methoxy-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDEMXQQIWHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453627 | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24958-42-7 | |

| Record name | 2-Bromo-4-methoxy-5-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24958-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.